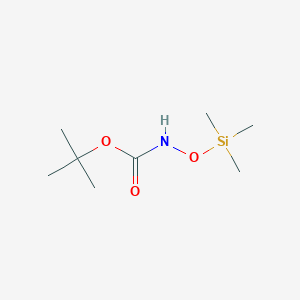

tert-Butyl (trimethylsilyl)oxycarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl (trimethylsilyl)oxycarbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO3Si and its molecular weight is 205.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Protective Group in Organic Synthesis

TBSOC serves as an effective protective group for amines and alcohols due to its stability under various reaction conditions. Its ability to form stable derivatives while allowing for selective deprotection makes it invaluable in multi-step syntheses.

Synthesis of Complex Molecules

TBSOC is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its role as a protective group facilitates the synthesis of biologically active compounds.

Case Study: C–N Bond Formation

In a recent study, TBSOC was employed in the photocatalyzed C–H amidation of indoles, leading to the efficient formation of aminoindoles. This method showcased excellent regioselectivity and broad substrate scope, highlighting TBSOC's utility in modern synthetic methodologies .

Catalytic Applications

TBSOC has been investigated for its role in catalysis, particularly in reactions involving silylation and amidation processes. Its ability to stabilize reactive intermediates enhances reaction rates and yields.

Example: Silylation Reactions

Research indicates that TBSOC can be utilized as a silylating agent for alcohols and phenols, providing a pathway to synthesize tert-butyldimethylsilyl ethers with high yields . This application is critical for generating intermediates in organic synthesis.

Comparative Analysis of Protective Groups

A comparison of TBSOC with other commonly used protective groups reveals its advantages:

| Property | TBSOC | TBDMS | Boc |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Selectivity | High | Moderate | Low |

| Deprotection Conditions | Mild acid/base | Acidic conditions | Basic conditions |

| Application Scope | Broad | Limited | Broad |

化学反应分析

Nucleophilic Substitution

The TMS group undergoes facile displacement with nucleophiles such as chloride or alkoxides. For example: CH3 3Si O C O O t Bu+Cl−→Cl O C O O t Bu+ CH3 3Si OHThis reaction is critical in deprotection strategies and intermediate functionalization .

Organocatalytic Enantioselective Additions

tert-Butyl (trimethylsilyl)oxycarbamate participates in asymmetric additions catalyzed by chiral organocatalysts. For instance, its reaction with ethyl trans-4-oxo-2-butenoate in chloroform produces enantiomerically enriched β-amino aldehydes (Table 1) .

Table 1: Catalyst Screening for Enantioselective Addition

| Catalyst | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| L1 | 4 | 23 | 96 |

| L4 | 4 | 75 | 98 |

| No Ligand | 4 | Trace | – |

Conditions: 20 mol% catalyst, CHCl3, 12 h .

Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine and tert-butyl cation, which is trapped by the solvent . The TMS group remains intact under these conditions, enabling sequential deprotection strategies.

Mechanism :t Bu O C O NH TMSTFANH2+t Bu+→Isobutylene

Silyl Group Transfer Reactions

The TMS moiety participates in silylative couplings. For example, in Rh-catalyzed C–H amidation, the TMS group stabilizes intermediates, enhancing regioselectivity (Scheme 1) .

Scheme 1: Rh-Catalyzed C–H Amidation

- Oxidative Addition : Rh(I) activates the C–H bond.

- Silyl Coordination : TMS stabilizes the Rh(III) intermediate.

- Reductive Elimination : Forms the amidated product .

Heterocycle Formation

This compound facilitates the synthesis of cyclic hydroxylamines and proline derivatives via intramolecular cyclization (Figure 2) .

Stability and Handling

- Thermal Stability : Stable up to 150°C under inert atmospheres .

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, THF) .

- Moisture Sensitivity : Hydrolyzes slowly in aqueous acidic conditions .

Comparative Reactivity

Table 2: Reaction Rates of Carbamate Derivatives

| Substrate | Reaction with Cl⁻ (k, s⁻¹) | Deprotection (TFA, h) |

|---|---|---|

| tert-Butyl (TMS)oxycarbamate | 0.45 | 0.5 |

| Benzyl carbamate | 0.12 | 2.0 |

| Methyl carbamate | 0.08 | 4.0 |

Conditions: 25°C, 1.0 M HCl in THF .

Mechanistic Insights from Spectroscopy

属性

CAS 编号 |

164169-42-0 |

|---|---|

分子式 |

C8H19NO3Si |

分子量 |

205.33 g/mol |

IUPAC 名称 |

tert-butyl N-trimethylsilyloxycarbamate |

InChI |

InChI=1S/C8H19NO3Si/c1-8(2,3)11-7(10)9-12-13(4,5)6/h1-6H3,(H,9,10) |

InChI 键 |

ZCVCDXMYYQUTPG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NO[Si](C)(C)C |

规范 SMILES |

CC(C)(C)OC(=O)NO[Si](C)(C)C |

同义词 |

Carbamic acid, [(trimethylsilyl)oxy]-, 1,1-dimethylethyl ester (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。